(1-Ethyl-1H-indol-2-yl)methanol
Description
(1-Ethyl-1H-indol-2-yl)methanol is an indole derivative characterized by an ethyl group at the 1-position of the indole ring and a hydroxymethyl (-CH₂OH) substituent at the 2-position. Its molecular formula is C₁₁H₁₃NO (molecular weight: 175.23 g/mol), distinguishing it from simpler indole alcohols like (1-Methyl-1H-indol-2-yl)methanol (C₁₀H₁₁NO, MW: 161.21 g/mol) .
Properties
IUPAC Name |
(1-ethylindol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-12-10(8-13)7-9-5-3-4-6-11(9)12/h3-7,13H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIACNUZHMJPWEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-indol-2-yl)methanol typically involves the alkylation of indole derivatives. One common method is the reaction of ethyl indol-2-carboxylate with alkyl halides in the presence of a base such as potassium hydroxide (KOH) in acetone. The reaction is carried out at room temperature for a few hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding indole derivative with a methyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Formation of (1-Ethyl-1H-indol-2-yl)carboxylic acid.
Reduction: Formation of (1-Ethyl-1H-indole).
Substitution: Formation of 3-substituted indole derivatives.
Scientific Research Applications
(1-Ethyl-1H-indol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-indol-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to modulation of their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of (1-Ethyl-1H-indol-2-yl)methanol, highlighting variations in substituents and their physicochemical implications:
Key Observations:
- Alkyl Chain Length : The ethyl group in the target compound increases lipophilicity compared to methyl analogs, which may enhance membrane permeability in drug design contexts .
- Bulkier Groups: Diphenyl or benzyl substituents (e.g., 1H-Indol-2-yl(diphenyl)methanol) introduce steric hindrance, reducing solubility and reactivity .
Biological Activity
(1-Ethyl-1H-indol-2-yl)methanol is an organic compound belonging to the indole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.
Overview of this compound
The compound features an ethyl group at the 1-position and a hydroxymethyl group at the 2-position of the indole ring. The structural uniqueness contributes to its chemical reactivity and biological properties, which are significant in various fields such as medicinal chemistry and pharmacology.
Indole derivatives, including this compound, interact with multiple biological targets:
- Receptor Binding : These compounds often bind to serotonin receptors, influencing mood regulation and other physiological processes.
- Enzyme Modulation : They can modulate enzyme activity, affecting various biochemical pathways involved in cellular processes .
This compound's potential to affect neurotransmitter systems suggests applications in treating mood disorders and other neurological conditions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Potential
The compound has shown promise in anticancer studies. Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further structure–activity relationship (SAR) studies are required to optimize its efficacy against specific cancer types .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| (1-Methyl-1H-indol-2-yl)methanol | Methyl group at 1-position | Antimicrobial, lower lipophilicity |
| (1-Propyl-1H-indol-2-yl)methanol | Propyl group at 1-position | Enhanced membrane permeability |
| This compound | Ethyl group at 1-position | Broad-spectrum antimicrobial |
The presence of the ethyl group in this compound enhances its lipophilicity compared to other similar compounds, potentially improving its ability to cross biological membranes and increasing its therapeutic potential.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial properties of this compound against several pathogenic bacteria. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains. The study utilized standard disk diffusion methods to assess efficacy, demonstrating the compound's potential as a lead structure for antibiotic development .
Investigation into Anticancer Mechanisms
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicating cell death. Further investigations are ongoing to elucidate the specific pathways involved in this process .
Q & A
Q. What are the common synthetic routes for (1-Ethyl-1H-indol-2-yl)methanol, and how do reaction conditions influence yield?
Answer: The synthesis of this compound typically involves functionalization of the indole core. A standard approach includes:
- Alkylation : Introducing the ethyl group at the indole nitrogen via alkylation reagents (e.g., ethyl iodide) under basic conditions (e.g., NaH in DMF) .
- Hydroxymethylation : Subsequent introduction of the hydroxymethyl group at the 2-position using formaldehyde or paraformaldehyde under acidic or neutral conditions .
Q. Critical Variables :
- Temperature : Elevated temperatures (60–80°C) improve alkylation efficiency but may lead to side reactions like over-alkylation .
- Catalysts : Lewis acids (e.g., ZnCl₂) can enhance regioselectivity during hydroxymethylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is often required due to byproducts like unreacted indole or dialkylated species .
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer: Key analytical methods include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS or GC-MS can detect molecular ion peaks at m/z 175.2 (C₁₁H₁₃NO) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can contradictory data on the compound’s reactivity in nucleophilic substitutions be resolved?
Answer: Discrepancies in reactivity (e.g., hydroxymethyl group vs. ethyl group participation) may arise from:
- Steric Effects : The ethyl group at N1 can hinder nucleophilic attack at C2. Computational modeling (DFT) can predict reactive sites .
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states for nucleophilic substitution, while protic solvents (e.g., ethanol) favor elimination .
- Experimental Validation : Conduct kinetic studies under controlled conditions (e.g., varying solvents, temperatures) and compare with literature data from PubChem or NIST .
Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?
Answer: The hydroxymethyl group is prone to oxidation or hydrolysis. Mitigation strategies include:
- pH Control : Buffered solutions (pH 6–7) minimize degradation. Avoid strongly acidic/basic conditions .
- Lyophilization : Freeze-drying the compound as a stable powder and reconstituting in DMSO for assays .
- Protective Groups : Temporarily masking the hydroxyl group (e.g., acetyl or silyl protection) during storage, followed by deprotection before use .
Q. How does the ethyl substitution at N1 influence interactions with biological targets compared to methyl or unsubstituted analogs?
Answer: The ethyl group alters:
- Hydrophobicity : Enhances membrane permeability compared to unsubstituted indoles, as shown in logP calculations (e.g., logP ~2.5 vs. ~1.8 for methyl analogs) .
- Steric Bulk : May hinder binding to planar active sites (e.g., cytochrome P450 enzymes). Docking simulations (AutoDock Vina) can predict binding affinities .
- Electronic Effects : The ethyl group’s electron-donating nature modulates indole ring electron density, affecting π-π stacking in protein interactions .
Q. Methodological Challenges
Q. How to address low yields in multi-step syntheses of this compound derivatives?
Answer:
- Stepwise Optimization : Isolate intermediates after each step (e.g., alkylation before hydroxymethylation) to identify bottlenecks .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to improve efficiency .
- Scale-Up Considerations : Microfluidic reactors enhance mixing and heat transfer, reducing side reactions in large-scale syntheses .
Q. Data Interpretation
Q. How to reconcile conflicting bioactivity data across studies using this compound?
Answer: Contradictions may stem from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For example, use MTT assays with consistent serum concentrations .
- Impurity Interference : Validate compound purity via LC-MS and exclude batches with >5% contaminants .
- Metabolic Stability : Differences in hepatic microsome activity (e.g., human vs. rodent) can alter observed effects. Use species-matched models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
